molecular formula C7H11N3O B13884078 2-[(2-Aminopyridin-4-yl)amino]ethanol

2-[(2-Aminopyridin-4-yl)amino]ethanol

Cat. No.: B13884078
M. Wt: 153.18 g/mol
InChI Key: LGUQBCCMGZRRAM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Aminopyridin-4-yl)amino]ethanol typically involves the reaction of 2-aminopyridine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the nucleophilic attack of the amino group on the ethylene oxide, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminopyridin-4-yl)amino]ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary amine .

Mechanism of Action

The mechanism of action of 2-[(2-Aminopyridin-4-yl)amino]ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Aminopyridin-4-yl)amino]ethanol is unique due to the presence of both an amino and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs. This dual functionality makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-[(2-aminopyridin-4-yl)amino]ethanol

InChI

InChI=1S/C7H11N3O/c8-7-5-6(1-2-10-7)9-3-4-11/h1-2,5,11H,3-4H2,(H3,8,9,10)

InChI Key

LGUQBCCMGZRRAM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1NCCO)N

Origin of Product

United States

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